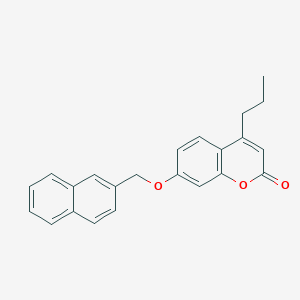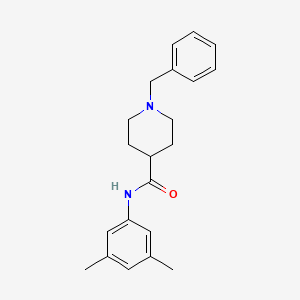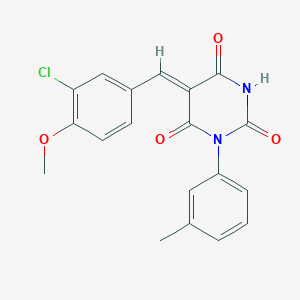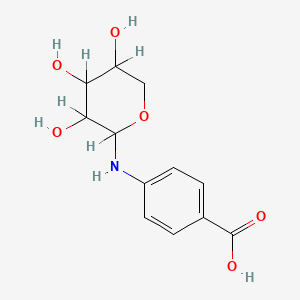
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one, also known as NPC 15199, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been extensively studied in recent years due to its potential applications in various fields of scientific research.
作用机制
The mechanism of action of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 is not fully understood. However, it is known to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and repair. It also inhibits the activity of AKT and ERK signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound 15199 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. This compound 15199 has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits inflammation by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the major advantages of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 is its high potency and selectivity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. Another advantage is its ease of synthesis, which makes it readily available for research purposes.
However, there are also some limitations associated with the use of this compound 15199 in lab experiments. One of the major limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its instability under certain conditions, which can affect its potency and efficacy.
未来方向
There are several future directions for the research and development of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new formulations that can improve its solubility and stability.
Another direction is the identification of new targets and pathways that can be targeted by this compound 15199. This can lead to the development of new drugs for the treatment of various diseases. Finally, the evaluation of the pharmacokinetics and toxicity of this compound 15199 in preclinical and clinical studies is essential for its further development as a therapeutic agent.
In conclusion, this compound 15199 is a synthetic compound that has shown great potential in various fields of scientific research. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand its mechanism of action and to optimize its properties for therapeutic applications.
合成方法
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-propylcoumarin with 2-naphthylmethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and the resulting product is purified by column chromatography. The yield of the product is typically high, making this method a preferred choice for the synthesis of this compound 15199.
科学研究应用
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of cancer. This compound 15199 has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. It acts by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Another area of research is the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound 15199 has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting inflammation, and promoting neuronal survival.
属性
IUPAC Name |
7-(naphthalen-2-ylmethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-2-5-19-13-23(24)26-22-14-20(10-11-21(19)22)25-15-16-8-9-17-6-3-4-7-18(17)12-16/h3-4,6-14H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMTXOCYXKUQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963914.png)


![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)


![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)

![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)
![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)